molecular formula C19H16N2O3 B2448263 3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421525-37-2

3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2448263
CAS No.: 1421525-37-2
M. Wt: 320.348
InChI Key: CNUVDDCXDBVYNP-UHFFFAOYSA-N
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Description

3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. This compound belongs to a class of N-substituted benzamides, which have been investigated for their potential to modulate biologically relevant targets . Its molecular structure incorporates a benzamide core linked via an alkynyloxy chain to a 2-methoxyphenoxy group, a design that may influence its interaction with enzyme active sites. The presence of the cyano group on the benzamide ring is a common pharmacophore in drug discovery, often used to enhance binding affinity or metabolic stability. Research into structurally similar compounds has highlighted their potential relevance in neuroscience and pain research, particularly as modulators of sodium channels, which are critical for neuronal signaling . As such, this chemical serves as a valuable building block or reference standard for scientists developing novel therapeutic agents for conditions such as neuropathic pain, multiple sclerosis, and arrhythmias . It is also a candidate for high-throughput screening campaigns to identify new lead compounds. This compound is provided for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyano-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-23-17-9-2-3-10-18(17)24-12-5-4-11-21-19(22)16-8-6-7-15(13-16)14-20/h2-3,6-10,13H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUVDDCXDBVYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves the reaction of 3-cyanobenzoyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methoxyphenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(prop-2-en-1-yl)benzamide
  • 2,3-dichloro-N-(prop-2-yn-1-yl)benzamide
  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide

Uniqueness

3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group and the but-2-yn-1-yl linker differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Biological Activity

3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. The synthesis of this compound typically involves multiple steps, including the formation of the but-2-yn-1-yl intermediate and subsequent reactions with methoxyphenol derivatives.

Synthetic Route:

  • Formation of But-2-yn-1-yl Intermediate: Reaction of an alkyne with a halogenated compound under basic conditions.
  • Attachment of Methoxyphenoxy Group: Reaction with 2-methoxyphenol in the presence of a base.
  • Final Product Formation: Reaction with a cyano-substituted benzamide derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways.
  • Gene Expression Alteration: The compound may affect transcription and translation processes, leading to changes in protein synthesis.

Cytotoxicity

Research has indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown enhanced potency against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines.

Table 1: Cytotoxic Activity Comparison

CompoundCell LineIC50 (µM)Activity Level
This compoundMDA-MB-231TBDHigh
Similar Derivative ASUIT-2TBDModerate
Similar Derivative BHT-29TBDLow

Mechanistic Studies

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the intrinsic pathway by activating p53 and upregulating death receptors such as DR4 and DR5. This suggests potential applications in cancer therapy.

Case Study:
A study involving a series of benzamide derivatives indicated that compounds structurally related to this compound exhibited significant apoptosis-inducing capabilities. The most potent compounds were found to be 78.75 times more effective than cisplatin against MDA-MB-231 cells, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-cyano-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A three-step approach is often employed: (1) substitution of nitro/fluoro groups with methoxyphenoxy moieties under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C), (2) reduction of nitro intermediates using iron powder in acidic media (e.g., HCl/Fe), and (3) condensation of the resulting aniline with cyanoacetamide derivatives using coupling agents like EDCI or DCC. Optimization involves adjusting solvent polarity, temperature gradients, and catalyst loading to improve yields (e.g., >70% via LC-MS monitoring) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, particularly the methoxyphenoxy (δ 3.8–4.2 ppm for OCH₃) and cyano groups (δ 110–120 ppm in ¹³C). Infrared (IR) spectroscopy identifies C≡N stretches (~2200 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹). Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxyphenoxy and cyano groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group stabilizes the phenoxy ring, enhancing electrophilic substitution at the para position. The cyano group’s electron-withdrawing nature increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks. Steric hindrance from the but-2-yn-1-yl chain may slow reactions in crowded environments (e.g., Suzuki couplings), necessitating bulky ligands like XPhos or elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Standardize assays using isogenic cell models and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analyses of dose-response curves and Hill coefficients can distinguish true activity from assay artifacts. Cross-validate with in silico docking (e.g., AutoDock Vina) to prioritize plausible targets .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model electronic interactions at active sites (e.g., kinase ATP pockets). Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., Hammett σ values) with bioavailability. Neural networks trained on ChEMBL data predict ADMET properties, prioritizing derivatives with optimal logP (2–3) and polar surface area (<90 Ų) .

Q. What challenges arise in scaling up synthesis while maintaining >95% purity?

  • Methodological Answer : Scale-up introduces impurities from incomplete reductions (e.g., nitro intermediates) or side reactions (e.g., alkyne dimerization). Mitigate via gradient recrystallization (hexane/EtOAc) and continuous-flow systems for precise temperature control. Purification by preparative HPLC (C18 columns, acetonitrile/water gradients) ensures consistency. Process analytical technology (PAT) monitors critical quality attributes in real time .

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